5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Overview
Description
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a piperidinyl group, and a benzothiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multi-step organic reactionsThe final step involves the formation of the benzothiazole ring under controlled conditions, often requiring the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar structure but differs in the presence of an isoindoline ring instead of a benzothiazole ring.
4-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide: Another structurally related compound with a phthalimide group.
Uniqueness
The uniqueness of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H9BrN2O5S |
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Molecular Weight |
373.18 g/mol |
IUPAC Name |
3-(5-bromo-1,1,3-trioxo-1,2-benzothiazol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H9BrN2O5S/c13-6-1-3-9-7(5-6)12(18)15(21(9,19)20)8-2-4-10(16)14-11(8)17/h1,3,5,8H,2,4H2,(H,14,16,17) |
InChI Key |
SUAXPGDUFICLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br |
Origin of Product |
United States |
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